REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:13])[CH2:11]Cl.[CH3:14][CH:15]1[CH2:20][NH:19][CH2:18][CH:17]([CH3:21])[NH:16]1.C(NC(C)C)(C)C>C(O)C>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:13])[CH2:11][N:19]1[CH2:18][CH:17]([CH3:21])[NH:16][CH:15]([CH3:14])[CH2:20]1
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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CC1=C(C(=CC=C1)C)NC(CCl)=O
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Name
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|
Quantity
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2.1 g
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Type
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reactant
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Smiles
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CC1NC(CNC1)C
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Name
|
|
Quantity
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3.2 g
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 24 h
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Duration
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24 h
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Type
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CONCENTRATION
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Details
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The mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
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the residue was purified by column chromatography (10:1, DCM:MeOH)
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Name
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|
Type
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product
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Smiles
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CC1=C(C(=CC=C1)C)NC(CN1CC(NC(C1)C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |